3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 150772-71-7
VCID: VC3427409
InChI: InChI=1S/C13H9FN2O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,(H,15,16)
SMILES: C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)F
Molecular Formula: C13H9FN2O
Molecular Weight: 228.22 g/mol

3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol

CAS No.: 150772-71-7

Cat. No.: VC3427409

Molecular Formula: C13H9FN2O

Molecular Weight: 228.22 g/mol

* For research use only. Not for human or veterinary use.

3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol - 150772-71-7

Specification

CAS No. 150772-71-7
Molecular Formula C13H9FN2O
Molecular Weight 228.22 g/mol
IUPAC Name 3-(6-fluoro-1H-benzimidazol-2-yl)phenol
Standard InChI InChI=1S/C13H9FN2O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,(H,15,16)
Standard InChI Key VKOVNYHIWBEFTN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)F
Canonical SMILES C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)F

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol consists of a benzodiazole core with a fluorine substituent at position 5, connected to a phenol group at position 3. Based on structural analysis and comparison with similar compounds, the following properties can be inferred:

PropertyValue
Molecular FormulaC13H9FN2O
Molecular WeightApproximately 228.22 g/mol
AppearanceLikely a crystalline solid
SolubilityProbable moderate solubility in organic solvents like DMSO and limited solubility in water

Structural Comparison with Related Compounds

When comparing 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol to similar compounds identified in the search results, several structural relationships become apparent. The compound shares core structural elements with 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol , with the only difference being the position of the phenol group.

Additionally, it bears similarities to compounds mentioned in search result , particularly those containing the 1H-1,3-benzodiazol-2-yl scaffold, such as "N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide" (Compound 5) . These structural relationships suggest potentially similar chemical behaviors and biological activities, though with important distinctions arising from the specific substitution patterns.

Synthesis and Preparation Methods

Reaction StageTypical ConditionsPotential Reagents
Benzodiazole core formationAcidic conditions, elevated temperatureStrong acids (e.g., HCl), appropriate amines
FluorinationSpecific fluorinating agentsSelectfluor, DAST, or other fluorinating reagents
Phenol attachmentCross-coupling conditionsPalladium or platinum catalysts

Purification Techniques

Purification of 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol would likely employ standard techniques used for similar organic compounds, including:

  • Recrystallization from appropriate solvent systems

  • Column chromatography with carefully selected mobile phases

  • Preparative HPLC for higher purity requirements

Hazard TypeClassificationPrecautionary Statements
Acute toxicity (oral)Category 4Harmful if swallowed
Acute toxicity (dermal)Category 4Harmful in contact with skin
Acute toxicity (inhalation)Category 4Harmful if inhaled

The compound likely carries similar hazard classifications to its positional isomer, with potential risks of acute toxicity through various exposure routes. The presence of the phenol group may contribute to its toxicity profile, as phenolic compounds can exhibit varying degrees of toxicity.

Comparative Analysis with Related Compounds

Structural Analogues

To better understand the potential properties and applications of 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol, a comparison with structurally related compounds is valuable:

CompoundStructural RelationshipKey Differences
4-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol Positional isomerPhenol at position 4 instead of position 3
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylanilineRelated benzodiazoleContains cyclopropyl and aniline groups instead of phenol
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide Contains benzodiazole coreMore complex structure with additional functional groups

Each of these compounds shares the benzodiazole core but features different substituents or substitution patterns, which would result in distinct chemical and biological properties. The position of the phenol group (3 versus 4) in the positional isomers would affect their three-dimensional structure and potentially their interactions with biological targets.

Functional Group Contributions

  • The benzodiazole core provides a rigid, planar structure that can interact with biological targets through π-π stacking and hydrogen bonding

  • The fluorine substituent enhances metabolic stability and alters the electronic properties of the molecule

  • The phenol group at position 3 offers hydrogen bonding capabilities and a site for further chemical modifications

These functional group contributions distinguish 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol from its analogues and may confer unique properties that could be advantageous in specific applications.

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